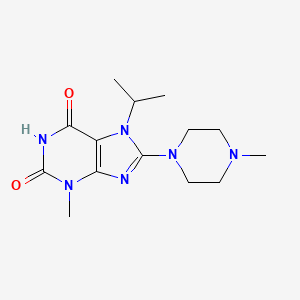
3-methyl-8-(4-methylpiperazin-1-yl)-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-8-(4-methylpiperazin-1-yl)-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C14H22N6O2 and its molecular weight is 306.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-methyl-8-(4-methylpiperazin-1-yl)-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with potential pharmacological applications. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
The molecular formula of the compound is C13H20N4O2, with a molecular weight of 264.33 g/mol. The structural characteristics include a purine core substituted with a methyl group, a piperazine moiety, and an isopropyl group, which may influence its biological activity and receptor interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar purine derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Methyl derivative (similar) | MCF7 | 0.01 |
| Pyrazole derivative | NCI-H460 | 0.39 |
| Methylxanthine derivative | A549 | 0.25 |
These findings suggest that modifications on the purine structure can enhance cytotoxicity against cancer cells, indicating that our compound may exhibit similar properties.
Enzyme Inhibition
The compound's structural features suggest potential inhibitory activity against key enzymes involved in various biological processes:
-
Acetylcholinesterase (AChE) :
- Compounds similar to our target have shown AChE inhibitory activity with IC50 values ranging from 0.089 µM to 4.9 µM.
- The presence of piperazine and methyl groups appears to enhance this activity.
-
Aurora Kinase Inhibition :
- Related compounds have demonstrated significant inhibition of Aurora-A kinase, crucial for cell division.
- IC50 values reported for related derivatives range from 0.16 µM to 0.67 µM.
Study 1: Anticancer Evaluation
A study conducted by Li et al. evaluated several purine derivatives for their anticancer properties against MCF7 and NCI-H460 cell lines. The results indicated that modifications on the purine structure significantly affected cytotoxicity:
- Compound A : IC50 = 0.01 µM (MCF7)
- Compound B : IC50 = 0.39 µM (NCI-H460)
These results emphasize the importance of structural modifications in enhancing anticancer activity.
Study 2: AChE Inhibition
In another study focusing on enzyme inhibition, derivatives similar to our compound were assessed for AChE inhibitory activity using Ellman's method:
| Compound | IC50 (µM) |
|---|---|
| Compound X | 0.089 |
| Compound Y | 0.552 |
| Compound Z | 4.9 |
The most active derivative exhibited an IC50 value of 0.089 µM, indicating strong potential for treating neurodegenerative diseases like Alzheimer's.
Propriétés
IUPAC Name |
3-methyl-8-(4-methylpiperazin-1-yl)-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-9(2)20-10-11(18(4)14(22)16-12(10)21)15-13(20)19-7-5-17(3)6-8-19/h9H,5-8H2,1-4H3,(H,16,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMPXNNARFYZGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














